3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one
Description
Molecular Architecture and Stereochemical Features
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one (CAS 1501593-74-3) is a bicyclic compound featuring a saturated five-membered imidazolidin-4-one ring. The core structure comprises two nitrogen atoms at positions 1 and 3 of the ring, with a carbonyl group at position 4. Substituents include a methyl group at position 5 and a 2-(dimethylamino)ethyl chain attached to position 3. The molecular formula is C₈H₁₇N₃O , with a molecular weight of 171.24 g/mol.
The imidazolidin-4-one ring adopts a chair-like conformation in solution, with the methyl group and dimethylaminoethyl substituent positioned trans to each other. This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the carbonyl oxygen and adjacent nitrogen atoms. The dimethylaminoethyl group introduces flexibility, allowing rotational freedom around the C-N bond, while the methyl group at C5 restricts ring puckering.
Table 1: Key Structural Features
| Component | Position | Role in Structure |
|---|---|---|
| Imidazolidin-4-one | Core | Provides rigid bicyclic framework |
| Methyl group | C5 | Steric bulk, restricts ring flexibility |
| Dimethylaminoethyl | C3 | Electron-donating substituent, enhances solubility |
No stereogenic centers are present in the molecule, as the substituents are symmetrically arranged. The lack of chiral elements simplifies synthesis and purification.
Spectroscopic Profiling
Infrared (IR) Spectroscopy
The IR spectrum of 3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one is characterized by:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
- Methyl groups : δ 1.2–1.4 ppm (singlet, 3H, C5-CH₃).
- Dimethylaminoethyl : δ 2.2–2.5 ppm (quartet, 2H, CH₂-N(CH₃)₂) and δ 2.8–3.0 ppm (triplet, 2H, N(CH₃)₂-CH₂).
- Ring protons : δ 3.5–3.8 ppm (multiplet, 2H, N-CH₂), δ 4.0–4.3 ppm (multiplet, 1H, ring C3-H).
¹³C NMR :
- Carbonyl carbon : δ ~160–170 ppm.
- Methyl carbons : δ ~20–25 ppm (C5-CH₃), δ ~40–45 ppm (N(CH₃)₂).
Mass Spectrometry (MS)
Electron ionization (EI) MS shows a molecular ion peak at m/z 172 ([M+H]⁺), with fragmentation patterns indicative of:
Table 2: MS Fragmentation Patterns
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 172 | Intact molecule |
| [M+H-CH₂CH₂N(CH₃)₂]⁺ | 127 | Imidazolidin-4-one core |
| [M+H-CH₂CH₂]⁺ | 143 | Loss of ethyl group |
Computational Chemistry Insights
Density Functional Theory (DFT) studies on analogous imidazolidinones reveal:
- Electronic Structure : The carbonyl group polarizes the ring, creating an electron-deficient environment at C3. This facilitates nucleophilic attack in catalytic applications.
- Conformational Preferences : The dimethylaminoethyl group adopts a gauche conformation in the gas phase, minimizing steric clashes with the methyl group. Solvent effects (e.g., methanol) reduce energy barriers for conformational interconversion.
- Molecular Orbital Analysis : The HOMO is localized on the dimethylaminoethyl group, while the LUMO resides on the carbonyl carbon, guiding reactivity in cycloadditions.
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Value (Å) | Source |
|---|---|---|
| C=O bond length | 1.22 | B3LYP/6-31G(d) |
| N-C5 bond length | 1.48 | B3LYP/6-31G(d) |
| Torsion angle (C3-C-N) | 60° | B3LYP/6-31G(d) |
Crystallographic Data and Conformational Dynamics
No experimental X-ray crystallography data is currently available for this compound. However, structural analogs (e.g., MacMillan imidazolidinones) provide insights:
- Packing Motifs : Hydrogen bonding between the carbonyl oxygen and adjacent NH groups forms linear chains in the solid state.
- Conformational Rigidity : The methyl group at C5 enforces a planar ring structure, while the dimethylaminoethyl group adopts a staggered conformation to avoid steric strain.
Hypothetical Crystal Packing :
- Space Group : Likely P2₁/c or Pbca, based on symmetry elements of similar imidaz
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHUQVCNWYOKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Urea Derivatives
A foundational approach involves cyclizing urea precursors. For example, reacting 1,2-diaminoethane derivatives with carbonyl compounds under acidic or basic conditions can yield imidazolidinones. In the synthesis of itopride, thionyl chloride-mediated acyl chloride formation followed by amidation with p-hydroxybenzylamine demonstrates the utility of stepwise functionalization. Adapting this method, 5-methylimidazolidin-4-one could be synthesized via:
- Formation of a diamino intermediate : Reacting 2-(dimethylamino)ethylamine with methyl glyoxylate to form a Schiff base.
- Cyclization : Acid-catalyzed intramolecular cyclization to form the imidazolidinone ring.
Reaction conditions such as toluene as a solvent and temperatures of 50–55°C, as seen in itopride synthesis, may enhance yield.
Reductive Amination Pathways
Reductive amination offers a route to introduce the dimethylaminoethyl group. For instance, patents describe hydrogenation of oxime intermediates using Raney nickel under 5 kg/cm² pressure. Applying this to the target compound:
- Oxime formation : Condensation of a ketone precursor (e.g., 5-methylimidazolidin-4-one-3-carbaldehyde) with hydroxylamine hydrochloride.
- Hydrogenation : Catalytic reduction to yield the amine, followed by dimethylation using formaldehyde and formic acid.
This method mirrors the synthesis of 4-[2-(dimethylamino)ethoxy]benzyl amine in itopride production, achieving yields of 80–85%.
Alkylation of Imidazolidinone Precursors
Introducing the dimethylaminoethyl side chain via alkylation is another viable strategy. A patent detailing sumatriptan synthesis employs polyphosphoric acid ester in dichloromethane to facilitate alkylation at 35–40°C. For the target compound:
- Base-mediated alkylation : Reacting 5-methylimidazolidin-4-one with 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate.
- Solvent selection : Dichloromethane or toluene, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, as demonstrated in itopride intermediates.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal temperatures for cyclization and alkylation range between 40°C and 100°C, as observed in itopride and sumatriptan syntheses. Polar aprotic solvents like dichloromethane enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions during acyl chloride formation.
Catalytic Systems
Raney nickel and palladium on carbon are effective for hydrogenation, with pressures of 5 kg/cm² ensuring complete reduction. For acid-catalyzed cyclization, polyphosphoric acid esters in dichloromethane improve reaction efficiency.
Purification and Characterization
Extraction and Crystallization
Post-reaction purification often involves liquid-liquid extraction. The use of methylene chloride for extracting amines at pH 10.5–11, as described in resolving 3-dimethylamino-2-methyl-1-phenylpropanol, is applicable. Crystallization from acetone or methanol yields high-purity products (>95%).
Analytical Monitoring
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for tracking reaction progress. Patents emphasize maintaining starting material levels below 2% before proceeding to subsequent steps.
Industrial Scale-Up Considerations
Environmental Impact
Solvent recovery systems for toluene and dichloromethane reduce waste. Aqueous work-ups, as employed in sumatriptan synthesis, align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazolidinone Derivatives
Compounds such as 5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (D1) () share the 2-(dimethylamino)ethyl substituent but replace the imidazolidinone core with a thiazolidinone ring. These derivatives demonstrate antimicrobial activity, suggesting that the dimethylaminoethyl group contributes to bioactivity .
Oxazolidinone Pharmaceuticals
Zolmitriptan (), an antimigraine drug, features a 2-oxazolidinone core linked to an indole ring and a 2-(dimethylamino)ethyl group. Its molecular formula (C₁₆H₂₁N₃O₂) and larger structure highlight how core heterocycle expansion (oxazolidinone vs. imidazolidinone) and aromatic systems (indole) enhance receptor binding and pharmacokinetic profiles .
Substituent Modifications
Aromatic Substituents
Compounds like 4-[4-(Dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one () replace the ethyl-linked dimethylamino group with a benzylidene moiety.
Sulfonamide and Indole Derivatives
Sumatriptan Succinate () incorporates a dimethylaminoethyl group on an indole ring alongside a sulfonamide substituent. The sulfonamide enhances hydrogen-bonding capacity, which is critical for its serotonin receptor affinity. This contrasts with the target compound’s simpler imidazolidinone structure, underscoring how auxiliary functional groups dictate therapeutic specificity .
Structural and Functional Implications
- Basicity and Solubility: The dimethylaminoethyl group increases basicity, enhancing water solubility at physiological pH, a trait shared across analogs .
- Steric Effects : Bulky substituents (e.g., benzylidene in ) may hinder rotational freedom, affecting binding kinetics compared to the target compound’s flexible ethyl chain .
- Electron Distribution: Thiazolidinones () and oxazolidinones () exhibit varied electron density profiles due to heteroatom differences, influencing reactivity and interaction with biological targets .
Biological Activity
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a compound of interest in pharmacological research due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Receptors
The compound is believed to interact with serotonin receptors, similar to other compounds like dimethyltryptamine, which acts as a non-selective agonist at various serotonin receptor subtypes. This interaction may influence serotonergic signaling pathways, impacting mood and cognitive functions.
Biochemical Pathways
Research indicates that 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one may affect cell signaling pathways, gene expression, and cellular metabolism. The compound's ability to bind with specific enzymes or receptors suggests it could modulate biochemical pathways critical for various physiological processes.
Pharmacokinetics
The pharmacokinetic properties of this compound are not fully characterized; however, it is suggested that similar compounds exhibit specific bioavailability profiles that could influence their therapeutic potential. Factors such as dosage and administration routes may significantly impact its efficacy.
Cellular Effects
Preliminary studies have shown that 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one can influence cellular functions. For instance, it may modulate cell signaling pathways and alter gene expression in response to varying concentrations.
Dosage Effects
Research on animal models indicates that the effects of the compound can vary with dosage. Higher concentrations may lead to more pronounced biological effects, while lower doses could exhibit minimal impact.
Research Applications
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one has several applications in scientific research:
- Chemistry : It serves as an intermediate in synthesizing more complex molecules.
- Biology : The compound is studied for its potential therapeutic applications and interactions with biomolecules.
- Medicine : Ongoing research aims to explore its efficacy in treating various conditions related to serotonin dysregulation .
Q & A
Q. What are the optimal synthetic routes for 3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one, and how can reaction yields be improved?
Methodological Answer:
- Solvent and Catalyst Selection : Use Et₃N/DMF-H₂O systems with ammonium acetate as a catalyst, as demonstrated in analogous imidazolidinone syntheses. This combination enhances cyclization efficiency .
- Temperature Control : Maintain reactions at 80–100°C to balance reaction speed and byproduct formation.
- Yield Optimization : Pre-purify intermediates (e.g., S-amino acids) to reduce side reactions. Typical yields range from 60–75% under optimized conditions .
Q. Example Table: Synthesis Conditions and Yields
| Solvent System | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N/DMF-H₂O | Ammonium acetate | 90 | 72 |
| Acetic Acid | None | 110 | 58 |
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of 3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one?
Methodological Answer:
- ¹H/¹³C NMR : Compare experimental shifts with DFT-calculated values (e.g., using the 6-31G(d,p) basis set). Key signals include the methyl group (δ ~2.3 ppm) and imidazolidinone carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Validate the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and amine N–H stretches at ~3300 cm⁻¹ .
- Cross-Validation : Use X-ray crystallography (if crystalline) for unambiguous confirmation, as shown in related imidazolidinone derivatives .
Q. What experimental strategies address poor solubility of 3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one in aqueous media?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water (1:4) or ethanol:buffer mixtures to enhance solubility without destabilizing the compound .
- Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modification while retaining core activity .
- Surfactant-Assisted Dispersion : Employ non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v for in vitro assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, QSAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and binding affinity .
- QSAR Models : Train models using biological activity data from analogs (e.g., antimicrobial IC₅₀ values) to prioritize synthetic targets .
- Reaction Path Search : Integrate quantum chemical calculations (e.g., ICReDD’s workflow) to simulate reaction mechanisms and identify energetically favorable pathways .
Q. What mechanistic studies are critical for elucidating the compound’s potential antimicrobial or anticancer activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using UV-Vis kinetics to measure IC₅₀ .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with ROS generation or apoptosis markers .
- Molecular Docking : Map interactions with active sites (e.g., using AutoDock Vina) to identify key binding residues .
Q. How can contradictory spectral or reactivity data between theoretical and experimental results be resolved?
Methodological Answer:
- Benchmarking Methods : Compare multiple computational methods (e.g., B3LYP vs. M06-2X functionals) to identify systematic errors in theoretical models .
- Experimental Replication : Repeat synthesis under inert atmospheres to rule out oxidation artifacts, which may alter spectral profiles .
- Hybrid Approaches : Use experimental data (e.g., XRD bond lengths) to refine computational parameters iteratively .
Q. What advanced analytical techniques (e.g., TGA, DSC) characterize the compound’s thermal stability for formulation studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for imidazolidinones) under nitrogen atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. For example, a sharp endotherm at ~150°C may indicate crystalline structure .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC to assess shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
